

"Chloro(diethoxy)borane" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloro(diethoxy)borane*

Cat. No.: *B15482428*

[Get Quote](#)

An In-depth Technical Guide to Chloro(diethoxy)borane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(diethoxy)borane, also known as diethyl chloroborionate, is an organoboron compound with the chemical formula $C_4H_{10}BClO_2$. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties, including its molecular structure and weight. In the absence of detailed experimental values for properties such as boiling point, melting point, and density, this document also discusses the expected chemical behavior and reactivity based on the general characteristics of related alkoxyboron halides. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the synthesis, handling, or application of **Chloro(diethoxy)borane**.

Introduction

Organoboron compounds are a critical class of reagents and intermediates in modern organic synthesis, finding widespread application in pharmaceuticals, agrochemicals, and materials science. **Chloro(diethoxy)borane** belongs to the subclass of alkoxyboron halides, which are known for their utility as Lewis acids and as precursors for the formation of other organoboron

species. This guide consolidates the available information on **Chloro(diethoxy)borane** to facilitate its potential use in research and development.

Core Physical and Chemical Properties

Detailed experimental data on the physical properties of **Chloro(diethoxy)borane** are not readily available in common chemical databases. However, its fundamental molecular properties have been established.

Table 1: Molecular Properties of **Chloro(diethoxy)borane**

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ BClO ₂	NIST
Molecular Weight	136.385 g/mol	NIST
CAS Number	20905-32-2	NIST
Synonyms	Diethyl chloroboronate	-

Note: Properties such as boiling point, melting point, density, and solubility have not been found in the searched literature.

Expected Chemical Properties and Reactivity

Based on the chemistry of analogous alkoxyboron halides, the following reactivity profile for **Chloro(diethoxy)borane** can be anticipated:

- Lewis Acidity: The boron atom in **Chloro(diethoxy)borane** is electron-deficient, making the compound a Lewis acid. It is expected to form adducts with Lewis bases.
- Hydrolysis: Like many boron halides, **Chloro(diethoxy)borane** is likely sensitive to moisture and will hydrolyze in the presence of water to form boric acid, ethanol, and hydrochloric acid.
- Alcoholysis: Reaction with alcohols is expected to lead to the exchange of the ethoxy groups or further reaction at the B-Cl bond.

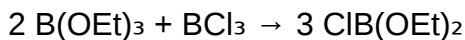
- Substitution Reactions: The chlorine atom is a good leaving group and can be displaced by nucleophiles to form new boron compounds. For instance, reactions with Grignard reagents or organolithium compounds would lead to the formation of new carbon-boron bonds.

Potential Signaling Pathways and Logical Relationships

The primary role of **Chloro(diethoxy)borane** in a research context would likely be as a chemical reagent or building block. A logical workflow for its use could involve its synthesis and subsequent reaction with a nucleophile to generate a new organoboron compound, which could then be used in a cross-coupling reaction.

[Click to download full resolution via product page](#)

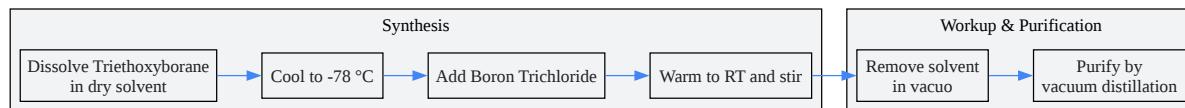
Caption: Logical workflow for the application of **Chloro(diethoxy)borane**.


Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **Chloro(diethoxy)borane** are not readily available in the searched scientific literature. However, a general approach to the synthesis of dialkoxyhaloboranes involves the reaction of a trialkoxyborane with a boron trihalide.

General Synthetic Approach for Dialkoxyhaloboranes

The synthesis of a dialkoxyhaloborane can often be achieved through the redistribution reaction between a trialkoxyborane and a boron trihalide. For **Chloro(diethoxy)borane**, this would involve the reaction of triethoxyborane with boron trichloride.


Reaction Scheme:

General Procedure (Hypothetical):

- Triethoxyborane is dissolved in a dry, inert solvent (e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to a low temperature (e.g., -78 °C).
- A stoichiometric amount of boron trichloride (as a solution or condensed gas) is added dropwise to the cooled solution with vigorous stirring.
- The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.
- The solvent and any volatile byproducts are removed under reduced pressure.
- The resulting **Chloro(diethoxy)borane** may be purified by distillation under reduced pressure.

Note: This is a generalized and hypothetical procedure. The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis of **Chloro(diethoxy)borane**.

Handling and Safety

While a specific Safety Data Sheet (SDS) for **Chloro(diethoxy)borane** was not found, compounds of this class are generally handled with caution.

- **Moisture Sensitivity:** As a boron halide derivative, it is expected to be highly sensitive to moisture. All handling should be performed under an inert atmosphere.
- **Corrosivity:** Hydrolysis will produce hydrochloric acid, making the compound and its reaction mixtures corrosive.
- **Toxicity:** The toxicological properties have not been thoroughly investigated. Similar organoboron compounds can be irritants.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Chloro(diethoxy)borane is a chemical compound with potential applications in organic synthesis. This guide has summarized the currently available information on its physical and chemical properties. While there is a notable lack of detailed experimental data in the public domain, this document provides a foundational understanding based on its chemical structure and the known reactivity of related compounds. Further research is required to fully characterize this compound and explore its synthetic utility. Researchers interested in this molecule should proceed with caution, adhering to safe laboratory practices for handling reactive and potentially hazardous materials.

- To cite this document: BenchChem. ["Chloro(diethoxy)borane" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15482428#chloro-diethoxy-borane-physical-and-chemical-properties\]](https://www.benchchem.com/product/b15482428#chloro-diethoxy-borane-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com